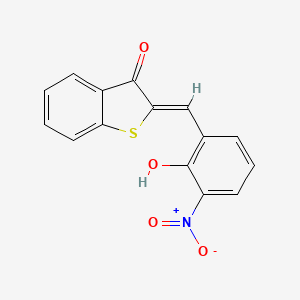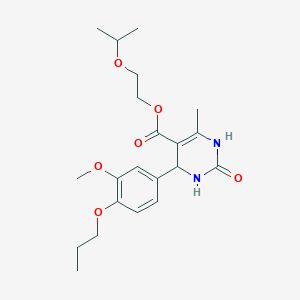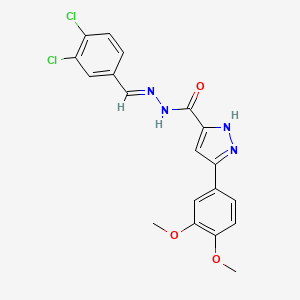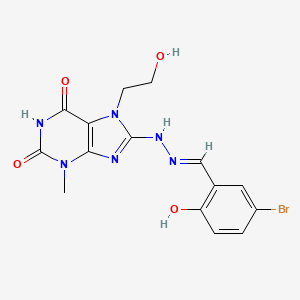![molecular formula C17H12F3N3OS2 B11682960 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11682960.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and an acetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with a suitable thiolating agent.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with the intermediate compound.
Condensation Reaction: Finally, the condensation of the acetohydrazide with 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions yields the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the trifluoromethyl group enhances the compound’s bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors. The hydrazide moiety can form hydrogen bonds with active site residues, further stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the trifluoromethyl group, resulting in different biological activity and chemical properties.
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone: Contains a dihydroxyphenyl group instead of the trifluoromethylphenyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in both research and industrial applications.
属性
分子式 |
C17H12F3N3OS2 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-7-5-11(6-8-12)9-21-23-15(24)10-25-16-22-13-3-1-2-4-14(13)26-16/h1-9H,10H2,(H,23,24)/b21-9+ |
InChI 键 |
KINGOIKAVUWAAT-ZVBGSRNCSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682891.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682899.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11682900.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682908.png)
![3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11682916.png)
![4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11682928.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide](/img/structure/B11682940.png)
![(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682950.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682961.png)


![(5E)-1-acetyl-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11682970.png)
